Maropitant citrate

Overview

Description

Maropitant citrate, developed by Zoetis, is a neurokinin receptor antagonist used specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs and more recently has also been approved for use in cats .

Synthesis Analysis

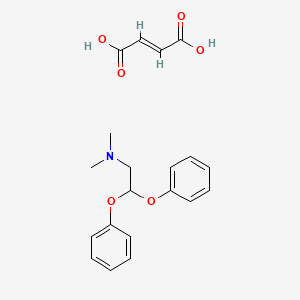

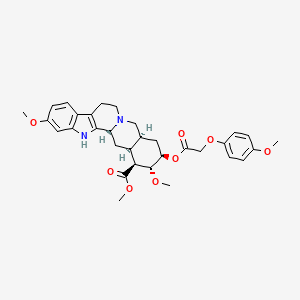

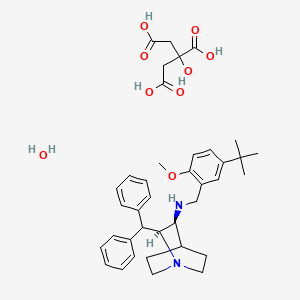

The synthesis of Maropitant citrate involves a solution of (2S, 3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and anhydrous citric acid in a mixture of acetone and water . The resultant mixture is then transferred to another reactor via an in-line filter .Molecular Structure Analysis

The molecular formula of Maropitant citrate is C32H40N2O . The molecular weight is 468.67 .Physical And Chemical Properties Analysis

Maropitant citrate has a molecular weight of 678.8 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 13 .Scientific Research Applications

Treatment of Motion Sickness and Vomiting in Pets

Maropitant citrate is a neurokinin receptor antagonist developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats .

Reduction of Oxidative Stress and Neuroinflammation

A study published in PLOS ONE demonstrated that post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats . The study found that maropitant inhibited nociception in a neuropathic pain model through chronic constriction injury (CCI) in rats .

Anti-inflammatory and Antioxidant Activity

The same study also found that maropitant has anti-inflammatory and antioxidant activity . A dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition . A reduction in the expression of hypoxia factors (HIF1α, Nrf2) was observed, along with an increase in antioxidant activity (CAT, SOD and GPX) .

Reduction of Inflammatory Markers

Maropitant was found to reduce inflammatory markers (IL 10, TNFα), microglial (IBA-1), and neuronal markers (NeuN, TACR1) . These findings demonstrate that the determined dose, administered daily for seven days, had an antinociceptive effect, as well as anti-inflammatory and antioxidant activity .

Use in Veterinary Specialist Care

A prospective observational study of the use of omeprazole and maropitant citrate in veterinary specialist care found that maropitant is administered to a large proportion of dogs, including to many of those with no presenting signs suggestive of gastrointestinal disease . The study found that prescribing clinicians consider both drugs safe but often underestimate their financial cost .

Decrease Vomiting from Centrally Acting Emetogens

Maropitant has been shown to significantly decrease vomiting from both centrally acting (apomorphine) and peripherally acting emetogens (syrup of ipecac) . This makes it a valuable tool in the management of vomiting in pets .

Mechanism of Action

Target of Action

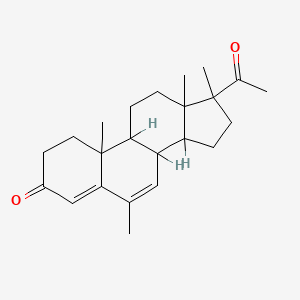

Maropitant citrate primarily targets the neurokinin 1 (NK1) receptors . These receptors are key players in the transmission of the sensation of nausea and the induction of vomiting .

Mode of Action

Maropitant citrate acts as an antagonist to the NK1 receptors . It has a similar structure to substance P, a key neurotransmitter involved in causing vomiting . This structural similarity allows Maropitant citrate to bind to the NK1 receptors, thereby inhibiting the binding of substance P . As a result, the communication pathway that triggers vomiting is disrupted .

Biochemical Pathways

By preventing substance P from binding to the NK1 receptors, Maropitant citrate disrupts the biochemical pathways that lead to the sensation of nausea and the act of vomiting . This disruption affects the downstream effects of these pathways, which include the physiological responses associated with nausea and vomiting .

Pharmacokinetics

Maropitant citrate exhibits different bioavailability profiles depending on the route of administration . When administered orally, it has a bioavailability of 20-30% in dogs and 50% in cats . When administered subcutaneously, the bioavailability increases to 90% in both species . Maropitant citrate is highly bound to plasma proteins (99.5%) and is metabolized in the liver . The elimination half-life is 6-8 hours .

Result of Action

The molecular and cellular effects of Maropitant citrate’s action primarily involve the reduction of nausea and vomiting . By blocking the action of substance P on NK1 receptors, Maropitant citrate prevents the transmission of signals that induce these responses . This leads to a decrease in the frequency of vomiting episodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Maropitant citrate. For example, the presence of certain medications can affect its action . Additionally, the physiological state of the patient, such as their feeding status, can also influence the bioavailability and thus the efficacy of Maropitant citrate .

Safety and Hazards

Future Directions

Maropitant citrate has been evaluated for its effect on postoperative appetite return in cats . The results suggest that cats treated with buprenorphine for GI or UG surgeries do not have postoperative appetites return sooner when premedicated with maropitant . This indicates potential areas for future research and development .

properties

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVSXRHFXJOMGW-YBZGWEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957411 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maropitant citrate | |

CAS RN |

359875-09-5 | |

| Record name | Maropitant citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

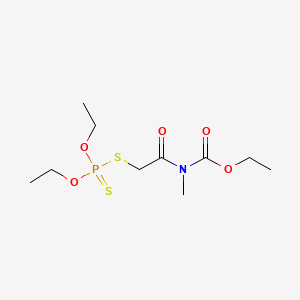

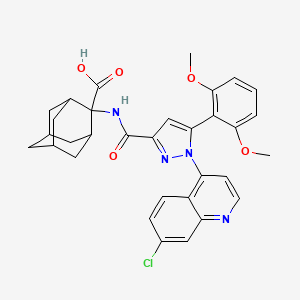

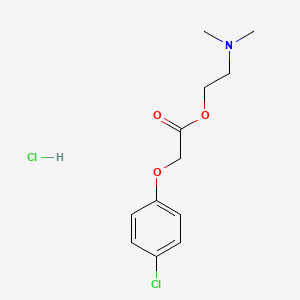

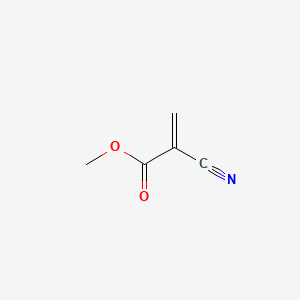

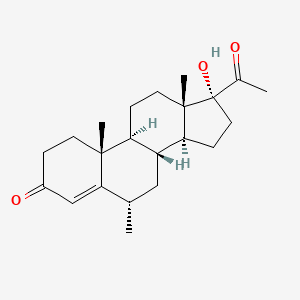

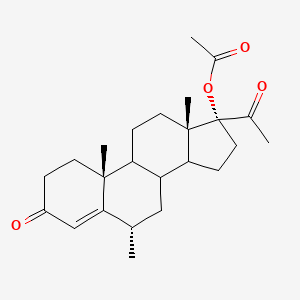

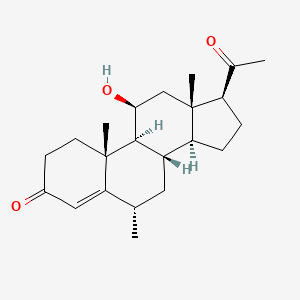

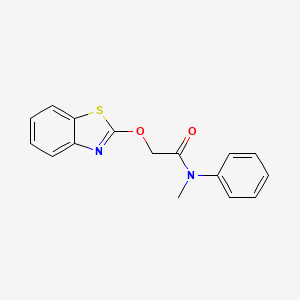

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.